Cas no 476458-84-1 (2-(4-fluorophenyl)-N-2-(4-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylacetamide)

2-(4-fluorophenyl)-N-2-(4-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylacetamide structure
476458-84-1 structure
Product name:2-(4-fluorophenyl)-N-2-(4-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylacetamide
CAS No:476458-84-1
MF:C20H18FN3OS
Molecular Weight:367.439826488495
CID:6196663
PubChem ID:4574388

2-(4-fluorophenyl)-N-2-(4-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylacetamide 化学的及び物理的性質

名前と識別子

    • 2-(4-fluorophenyl)-N-2-(4-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylacetamide
    • SR-01000569495
    • 476458-84-1
    • CCG-311589
    • SCHEMBL4883506
    • SR-01000569495-1
    • F0529-0089
    • Oprea1_798919
    • 2-(4-fluorophenyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
    • AKOS024580556
    • 2-(4-fluorophenyl)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
    • 2-(4-fluorophenyl)-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide
    • インチ: 1S/C20H18FN3OS/c1-13-2-8-16(9-3-13)24-20(17-11-26-12-18(17)23-24)22-19(25)10-14-4-6-15(21)7-5-14/h2-9H,10-12H2,1H3,(H,22,25)
    • InChIKey: MRSUVUJRQGZBMX-UHFFFAOYSA-N
    • SMILES: S1CC2C(C1)=C(NC(CC1C=CC(=CC=1)F)=O)N(C1C=CC(C)=CC=1)N=2

計算された属性

  • 精确分子量: 367.11546154g/mol
  • 同位素质量: 367.11546154g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 26
  • 回転可能化学結合数: 4
  • 複雑さ: 491
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 72.2Ų
  • XLogP3: 3.5

2-(4-fluorophenyl)-N-2-(4-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F0529-0089-4mg
2-(4-fluorophenyl)-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide
476458-84-1 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0529-0089-75mg
2-(4-fluorophenyl)-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide
476458-84-1 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0529-0089-10μmol
2-(4-fluorophenyl)-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide
476458-84-1 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0529-0089-5mg
2-(4-fluorophenyl)-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide
476458-84-1 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0529-0089-30mg
2-(4-fluorophenyl)-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide
476458-84-1 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0529-0089-20μmol
2-(4-fluorophenyl)-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide
476458-84-1 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0529-0089-2μmol
2-(4-fluorophenyl)-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide
476458-84-1 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0529-0089-2mg
2-(4-fluorophenyl)-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide
476458-84-1 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0529-0089-5μmol
2-(4-fluorophenyl)-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide
476458-84-1 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0529-0089-1mg
2-(4-fluorophenyl)-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide
476458-84-1 90%+
1mg
$54.0 2023-05-17

2-(4-fluorophenyl)-N-2-(4-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylacetamide 関連文献

2-(4-fluorophenyl)-N-2-(4-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylacetamideに関する追加情報

Introduction to 2-(4-fluorophenyl)-N-2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-cpyrazol-3-ylacetamide (CAS No. 476458-84-1)

The compound 2-(4-fluorophenyl)-N-2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-cpyrazol-3-ylacetamide, identified by its CAS number 476458-84-1, represents a significant advancement in the field of medicinal chemistry. This heterocyclic molecule is characterized by its intricate structural framework, which integrates fluorine and methyl substituents with a thieno[3,4-cpyrazole] core. Such structural motifs have garnered considerable attention due to their potential in modulating biological pathways and their utility in the development of novel therapeutic agents.

Recent research in the domain of pharmacological sciences has highlighted the importance of thieno[3,4-cpyrazole] derivatives as scaffolds for drug discovery. These compounds exhibit a unique combination of electronic and steric properties that make them attractive for designing molecules with enhanced binding affinity and selectivity. The presence of a fluorophenyl group at the 4-position of the thieno[3,4-cpyrazole core further enhances the compound's pharmacological profile. Fluorine atoms are well-known for their ability to improve metabolic stability and binding interactions with biological targets, making this modification particularly valuable in medicinal chemistry.

The acetamide moiety at the N-position of the molecule introduces a polar functional group that can contribute to hydrogen bonding interactions with biological targets. This feature is particularly relevant in the context of drug design, as hydrogen bonding plays a crucial role in determining the binding affinity and specificity of small molecules to their receptors. The combination of these structural elements—fluorine, methyl, thieno[3,4-cpyrazole], and acetamide—creates a multifaceted pharmacophore that warrants further exploration.

Current studies have demonstrated that derivatives of thieno[3,4-cpyrazole] exhibit promising activities in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. The specific substitution pattern in 2-(4-fluorophenyl)-N-2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-cpyrazol-3-ylacetamide suggests that it may possess unique biological properties that could be exploited for therapeutic purposes. For instance, the fluorine substituent may enhance interactions with certain enzymes or receptors, while the methyl group could influence the molecule's solubility and bioavailability.

In vitro studies have begun to unravel the mechanistic aspects of this compound's interaction with biological targets. Preliminary data indicate that it may interfere with key signaling pathways involved in disease progression. The precise mode of action remains under investigation but preliminary findings suggest potential applications in modulating inflammatory responses and cell proliferation. These early findings are particularly exciting given the growing interest in targeting these pathways for treating chronic diseases.

The synthesis of 2-(4-fluorophenyl)-N-2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-cpyrazol-3-ylacetamide presents an interesting challenge due to its complex structural framework. Advanced synthetic methodologies have been employed to construct the thieno[3,4-cpyrazole] core while introducing the fluorine and methyl substituents at appropriate positions. Techniques such as cross-coupling reactions and cyclization strategies have been instrumental in achieving this synthesis efficiently. The development of scalable synthetic routes is crucial for advancing this compound into preclinical studies.

The pharmacokinetic properties of this compound are also under scrutiny to ensure its suitability for therapeutic applications. Factors such as absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) profiles are critical considerations in drug development. Initial pharmacokinetic studies suggest that 2-(4-fluorophenyl)-N-2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-cpyrazol-3-ylacetamide exhibits reasonable bioavailability and metabolic stability under certain conditions. However further optimization may be required to enhance its overall pharmacokinetic profile.

Future research directions include exploring analogs of this compound with modified substitution patterns to identify more potent and selective derivatives. Computational modeling techniques such as molecular docking simulations can aid in rationalizing structure-activity relationships (SAR) and guiding subsequent synthetic efforts. Additionally exploring new synthetic strategies may enable more efficient production scales which would facilitate broader research applications.

The integration of cutting-edge technologies like high-throughput screening (HTS) and machine learning algorithms can accelerate the discovery process by rapidly identifying promising candidates from large chemical libraries. These tools can complement traditional experimental approaches by providing predictive insights into biological activity which would otherwise require extensive wet-lab experimentation.

In conclusion,2-(4-fluorophenyl)-N-2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-cpyrazol-3-ylacetamide represents a promising lead compound with significant potential in medicinal chemistry applications Its unique structural features combined with preliminary biological activity make it an attractive candidate for further investigation into treating various diseases The ongoing research efforts aimed at elucidating its mechanism(s) optimizing its pharmacokinetic properties will be instrumental in determining its future therapeutic relevance

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